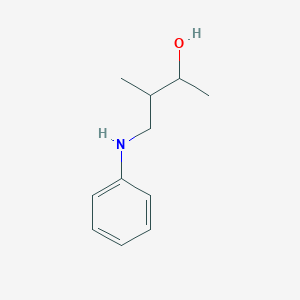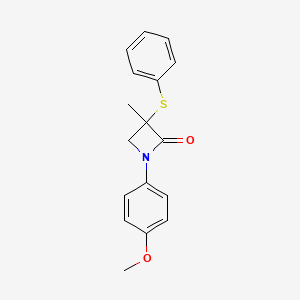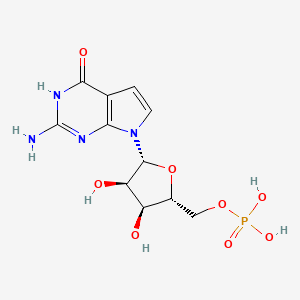![molecular formula C24H18O2 B14410015 1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one) CAS No. 85290-01-3](/img/structure/B14410015.png)
1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique binaphthalene structure
Méthodes De Préparation
The synthesis of 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives under specific conditions to form the binaphthalene core, followed by the introduction of ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Major products from these reactions depend on the specific reagents and conditions used, often resulting in modified binaphthalene structures with different functional groups.
Applications De Recherche Scientifique
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions, while the ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various pathways, influencing chemical and biological processes.
Comparaison Avec Des Composés Similaires
Compared to other binaphthalene derivatives, 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) stands out due to its specific functional groups and structural configuration. Similar compounds include:
1,1’-Binaphthalene: Lacks the ethanone groups, leading to different reactivity and applications.
1,1’-Binaphthyl: Another derivative with distinct properties and uses.
1,1’-Dinaphthyl: Similar core structure but different functionalization.
Propriétés
Numéro CAS |
85290-01-3 |
|---|---|
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[8-(8-acetylnaphthalen-1-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C24H18O2/c1-15(25)19-11-3-7-17-9-5-13-21(23(17)19)22-14-6-10-18-8-4-12-20(16(2)26)24(18)22/h3-14H,1-2H3 |
Clé InChI |
CBMMXJHQXVPFHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
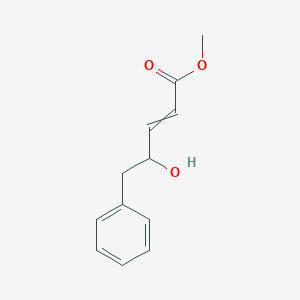




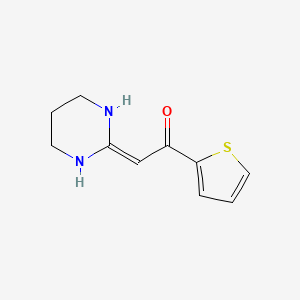
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
